7-Chloro-1-methyl-5-nitro-1H-benzimidazole

Physicochemical Properties Drug Discovery Compound Characterization

Non-reproducibility plagues nitrobenzimidazole SAR studies when analog substitution patterns vary-minor structural changes cause non-linear shifts in antimicrobial potency and cytotoxicity. This exact 7-chloro-5-nitro-1-methyl benzimidazole eliminates that variability. • Defined substitution pattern ensures reproducible antibacterial & anticancer screening data • Reactive Cl & NO₂ handles enable downstream derivatization for library synthesis • ≥98% purity, yellow crystalline powder; shipped ambient for global R&D delivery

Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
CAS No. 1287218-23-8
Cat. No. B1394045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-methyl-5-nitro-1H-benzimidazole
CAS1287218-23-8
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=CC(=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C8H6ClN3O2/c1-11-4-10-7-3-5(12(13)14)2-6(9)8(7)11/h2-4H,1H3
InChIKeyHGZVRISBIBYVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1-methyl-5-nitro-1H-benzimidazole Overview


7-Chloro-1-methyl-5-nitro-1H-benzimidazole (CAS 1287218-23-8) is a heterocyclic small molecule belonging to the nitrobenzimidazole class. It features a benzimidazole core substituted with a chlorine atom at the 7-position, a nitro group at the 5-position, and a methyl group at the 1-position . The molecular formula is C₈H₆ClN₃O₂, with a molecular weight of 211.61 g/mol . It is a yellow crystalline powder [1] that is typically offered with a purity of ≥98% for research and further manufacturing use . Its structural features place it within a well-known class of bioactive heterocycles with broad relevance in medicinal chemistry .

7-Chloro-1-methyl-5-nitro-1H-benzimidazole: Substitution Specificity


Within the nitrobenzimidazole class, the specific substitution pattern (7-chloro, 5-nitro, 1-methyl) is a critical determinant of biochemical properties and potential biological activity. Class-level evidence demonstrates that seemingly minor structural variations among benzimidazole analogs can lead to significant, non-linear differences in outcomes such as antimicrobial potency [1] and cytotoxicity [2]. For example, the presence and position of halogen and nitro substituents are known to modulate both antibacterial activity and physicochemical properties like lipophilicity (LogP) [3], which in turn impacts cellular uptake and distribution. Therefore, procuring a generic or structurally similar compound without this exact substitution pattern carries a high risk of experimental failure or non-reproducibility. The following sections provide the specific evidence available for this compound's properties and for the broader class of nitrobenzimidazole derivatives.

7-Chloro-1-methyl-5-nitro-1H-benzimidazole Differentiation Guide


Baseline Physicochemical Properties

The foundational physicochemical profile of the target compound is established as: Molecular Weight (MW): 211.61 g/mol; LogP: 2.1349; and Topological Polar Surface Area (TPSA): 60.96 Ų . While direct comparator data is unavailable, these values provide the essential baseline for its characterization and differentiation from other nitrobenzimidazoles during compound selection or in silico screening .

Physicochemical Properties Drug Discovery Compound Characterization

Unsubstituted vs. Substituted Benzimidazole Scaffold

Class-level inference suggests that the 7-chloro-1-methyl-5-nitro substitution pattern on the benzimidazole core is associated with enhanced biological activity compared to the unsubstituted scaffold. In a study of benzimidazole derivatives, the unsubstituted benzimidazole ring served as a baseline for comparing morphological changes in cells [1]. Furthermore, research demonstrates that adding halogen and nitro groups to the benzimidazole structure is a key strategy for developing compounds with notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts [2].

Medicinal Chemistry Antimicrobial SAR

Antibacterial Efficacy: Substituted vs. Unsubstituted Benzimidazoles

A direct study comparing the antibacterial effect of halogen- and nitrobenzimidazole derivatives against Bacillus subtilis established a clear class-level advantage over unsubstituted benzimidazole [1]. While specific quantitative data for the exact target compound (7-chloro-1-methyl-5-nitro-1H-benzimidazole) is not provided, the study confirms that the class of compounds containing both halogen and nitro substituents demonstrates superior antibacterial activity. This supports the selection of this specific substitution pattern for antibacterial research applications.

Antibacterial SAR Bacillus subtilis

7-Chloro-1-methyl-5-nitro-1H-benzimidazole Applications


Bioactive Compound Library Synthesis

Based on its well-defined physicochemical properties and the established bioactivity of its class [1], [2], this compound is ideally suited as a building block or scaffold for generating libraries of novel benzimidazole derivatives. Researchers can leverage its reactive chloro and nitro groups for further chemical diversification to explore structure-activity relationships (SAR) in drug discovery programs targeting areas such as antimicrobial or anticancer therapeutics.

Antibacterial Drug Discovery & Mechanism Studies

Procurement of this compound is justified for programs investigating novel antibacterial agents. Class-level evidence demonstrates that halogen- and nitro-substituted benzimidazoles possess antibacterial properties superior to the unsubstituted core [2]. This makes the target compound a relevant candidate for inclusion in primary screening panels against bacterial strains like Bacillus subtilis, E. coli, or S. aureus, and for follow-up studies to elucidate its specific mechanism of action.

Cytotoxicity and Cellular Response Profiling

Given the documented cytotoxic activity of structurally related nitrobenzimidazole derivatives against cancer cell lines such as A549 (non-small cell lung carcinoma) [1], this compound is a valuable tool for oncology research. Scientists can procure it for use in cell-based assays (e.g., MTT assay) to quantitatively assess its antiproliferative effects, compare its potency to reference compounds like cisplatin, and study its impact on cellular pathways, including tubulin polymerization [3] or cell cycle progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-1-methyl-5-nitro-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.